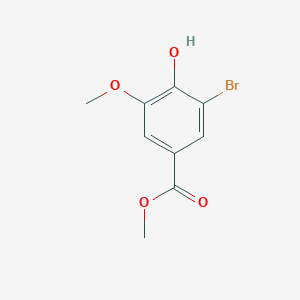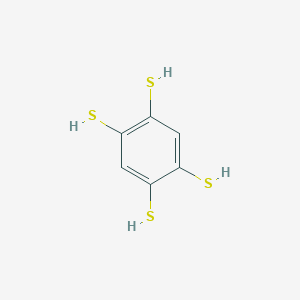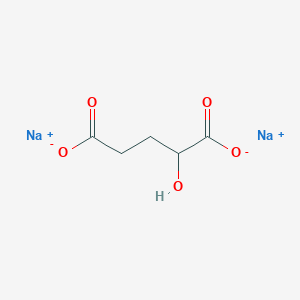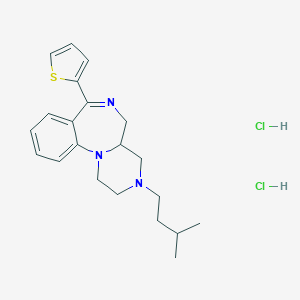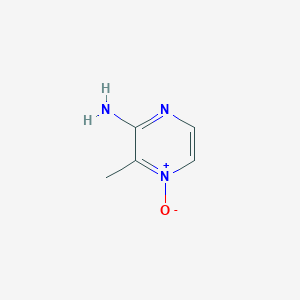
3-Methyl-2-pyrazinamine 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-pyrazinamine 4-oxide (3M2PAO) is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This pyrazine derivative has been found to possess a range of interesting properties that make it highly useful for a variety of applications, including its ability to act as a potent antioxidant and anti-inflammatory agent. In
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-pyrazinamine 4-oxide has been found to possess a range of interesting properties that make it highly useful for a variety of scientific research applications. One of its most promising applications is as an antioxidant, as it has been shown to scavenge free radicals and protect against oxidative damage in vitro and in vivo. Additionally, 3-Methyl-2-pyrazinamine 4-oxide has been found to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-pyrazinamine 4-oxide is not fully understood, but it is believed to act through a combination of antioxidant and anti-inflammatory mechanisms. It has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. Additionally, 3-Methyl-2-pyrazinamine 4-oxide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases.
Biochemische Und Physiologische Effekte
3-Methyl-2-pyrazinamine 4-oxide has been found to have a range of biochemical and physiological effects that make it highly useful for scientific research. It has been shown to protect against oxidative damage in a variety of cell types, including neurons, hepatocytes, and lymphocytes. Additionally, 3-Methyl-2-pyrazinamine 4-oxide has been found to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Methyl-2-pyrazinamine 4-oxide for lab experiments is its high solubility in water and other polar solvents, which makes it easy to work with in a variety of experimental settings. Additionally, 3-Methyl-2-pyrazinamine 4-oxide is relatively stable under a wide range of conditions, making it a useful tool for studying oxidative stress and inflammation in vitro and in vivo. However, one limitation of 3-Methyl-2-pyrazinamine 4-oxide is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-Methyl-2-pyrazinamine 4-oxide. One area of interest is the development of novel therapeutic agents based on the structure of 3-Methyl-2-pyrazinamine 4-oxide, which could be used to treat a variety of diseases associated with oxidative stress and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 3-Methyl-2-pyrazinamine 4-oxide and to explore its potential applications in a variety of experimental settings. Finally, the development of new synthesis methods for 3-Methyl-2-pyrazinamine 4-oxide could help to improve its availability and reduce its cost, making it more accessible to researchers in a variety of fields.
Synthesemethoden
The synthesis of 3-Methyl-2-pyrazinamine 4-oxide involves the reaction of 3-methyl-2-pyrazinamine with hydrogen peroxide in the presence of a catalyst such as copper(II) acetate. The reaction proceeds through a radical mechanism, with the hydrogen peroxide acting as a source of oxygen atoms for the oxidation of the pyrazine ring. The resulting product is a yellow crystalline solid that is highly soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
103965-76-0 |
|---|---|
Produktname |
3-Methyl-2-pyrazinamine 4-oxide |
Molekularformel |
C5H7N3O |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
3-methyl-4-oxidopyrazin-4-ium-2-amine |
InChI |
InChI=1S/C5H7N3O/c1-4-5(6)7-2-3-8(4)9/h2-3H,1H3,(H2,6,7) |
InChI-Schlüssel |
WEYZXOYQTDSWLG-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CN=C1N)[O-] |
Kanonische SMILES |
CC1=[N+](C=CN=C1N)[O-] |
Synonyme |
Pyrazinamine, 3-methyl-, 4-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



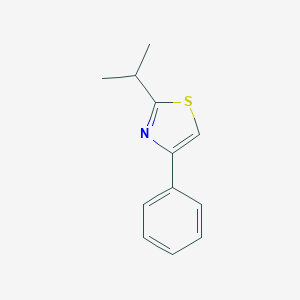
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
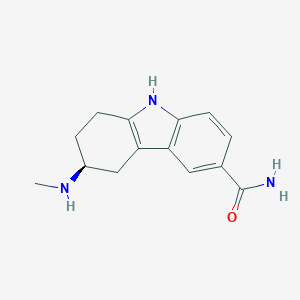
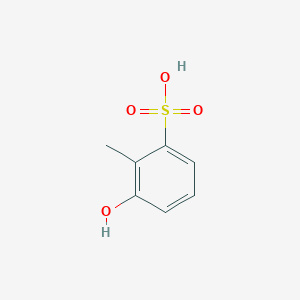
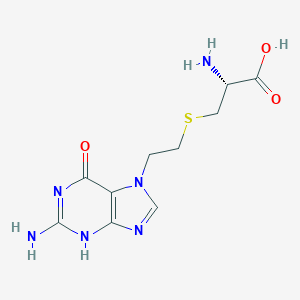
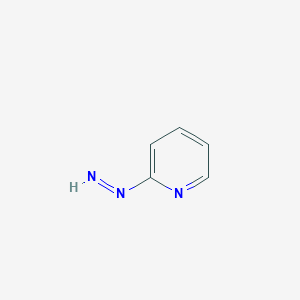
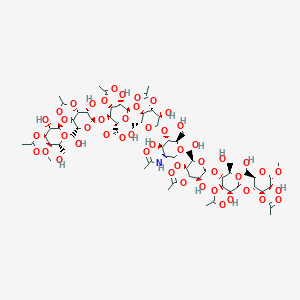
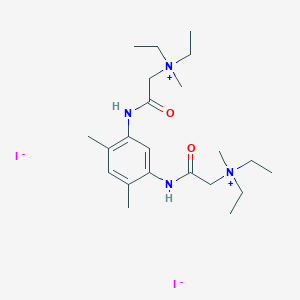
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
